4-Benzyloxane-4-carboxylic acid
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Overview
Description
4-Benzyloxane-4-carboxylic acid is an organic compound with the molecular formula C13H16O3 It is characterized by the presence of a benzyloxane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyloxane-4-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of a substituted alkylbenzene using potassium permanganate (KMnO4) under acidic, alkaline, or neutral conditions . Another method includes the hydrolysis of nitriles, where the nitrile is first formed by the reaction of a primary or secondary alkyl halide with cyanide ion, followed by hydrolysis to yield the carboxylic acid . Additionally, the carboxylation of Grignard reagents with carbon dioxide (CO2) is a viable method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acid chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of acid chlorides or esters.
Scientific Research Applications
4-Benzyloxane-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-benzyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the benzyloxane ring can participate in hydrophobic interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Benzoic Acid (C6H5COOH): Similar in having a carboxylic acid group attached to an aromatic ring.
Phenylacetic Acid (C8H8O2): Contains a phenyl group and a carboxylic acid group, similar to the benzyloxane structure.
4-Hydroxybenzoic Acid (C7H6O3): Features a hydroxyl group and a carboxylic acid group on a benzene ring.
Uniqueness: 4-Benzyloxane-4-carboxylic acid is unique due to the presence of the benzyloxane ring, which imparts distinct chemical and physical properties compared to other carboxylic acids.
Properties
IUPAC Name |
4-benzyloxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(6-8-16-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFYQIKERUPIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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